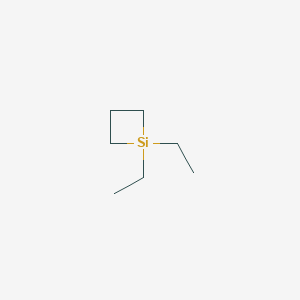
1,1-Diethylsilacyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethylsilacyclobutane, also known as this compound, is a useful research compound. Its molecular formula is C7H16Si and its molecular weight is 128.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Chemistry
One of the primary applications of 1,1-diethylsilacyclobutane lies in its role as a precursor in the synthesis of novel polymers. It has been utilized in anionic polymerization processes, where it acts as a "carbanion pump" to facilitate the formation of complex polymer architectures. Research indicates that using this compound in combination with alkaline metal tert-butoxide significantly enhances carbanion formation efficiency, which is crucial for synthesizing block copolymers such as poly(ethylene oxide)-block-polystyrene .
Thin Film Deposition
This compound has also been explored as a single-source precursor for depositing silicon carbide (SiC) thin films. In studies involving low-pressure chemical vapor deposition (CVD), this compound demonstrated effectiveness in producing high-quality SiC films on silicon substrates (Si(100) and Si(111)). The resulting films exhibited desirable electronic properties suitable for semiconductor applications .
Thermal Decomposition Studies
The thermal decomposition of this compound has been investigated to understand its behavior under varying conditions. Studies have shown that upon pyrolysis, the compound can yield significant amounts of ethylene and other silacyclobutane derivatives. The decomposition kinetics reveal first-order reaction characteristics, providing insights into the stability and potential applications of this compound in synthetic pathways .
Synthesis of Silicon-Stereogenic Silanes
Recent advancements have highlighted the use of this compound in palladium-catalyzed reactions to create silicon-stereogenic silanes. This application is particularly relevant in organic synthesis where chirality is essential for drug development and other chemical processes. The reactions exhibit high enantioselectivity when conducted with electron-deficient alkynes, showcasing the versatility of this silacyclobutane derivative .
Data Tables
Case Studies
Case Study 1: Anionic Polymerization Efficiency
In an experiment assessing the efficiency of this compound as a carbanion pump, researchers found that using potassium counter ions significantly improved the yield of desired products compared to sodium or lithium ions. This study underscores the importance of counter ion choice in optimizing polymerization reactions.
Case Study 2: Silicon Carbide Film Quality
A series of experiments demonstrated that films deposited from this compound exhibited superior electrical properties compared to those from traditional precursors. The films were characterized by X-ray diffraction and scanning electron microscopy, confirming their potential use in advanced electronics.
Analyse Des Réactions Chimiques
Primary Decomposition Pathways
DMSCB undergoes thermal decomposition on a heated tungsten filament in a hot-wire chemical vapor deposition (HWCVD) reactor. Key pathways include:
a) Catalytic Ring-Opening Reactions
-
C–C Bond Cleavage : Dominant pathway producing ethene and 1,1-dimethylsilene via diradical intermediates .
-
Si–C Bond Cleavage : Minor pathway forming propene/cyclopropane and dimethylsilylene .
b) Methyl Radical Formation
Secondary Gas-Phase Reactions
Methyl radicals participate in chain reactions with DMSCB and its decomposition products:
Collision-Induced Reactions
Under non-collision-free conditions, dimerization of 1,1-dimethylsilene forms 1,1,3,3-tetramethyl-1,3-disilacyclobutane .
Thermochemical Data
Key thermochemical parameters for DMSCB (from NIST):
| Property | Value | Units |
|---|---|---|
| Enthalpy of Formation (ΔfH°) | Not explicitly provided | — |
| Reaction with F⁻ | ΔrH° = 158 ± 9.2 | kJ/mol |
| Gibbs Free Energy (ΔrG°) | 130 ± 9.2 | kJ/mol |
Limitations and Recommendations
-
The ethyl-substituted analog (1,1-Diethylsilacyclobutane) may exhibit similar ring-opening and radical-driven reactions, but steric effects from ethyl groups could alter reactivity.
-
No experimental data for the ethyl derivative was found in the provided sources. Further studies using analogous HWCVD or LP-CVD systems would be required.
Note : If the focus on this compound is critical, additional literature searches in specialized organosilicon chemistry databases or experimental investigations are recommended. The dimethyl variant’s behavior (above) provides a mechanistic framework for hypothesis generation.
Propriétés
Formule moléculaire |
C7H16Si |
|---|---|
Poids moléculaire |
128.29 g/mol |
Nom IUPAC |
1,1-diethylsiletane |
InChI |
InChI=1S/C7H16Si/c1-3-8(4-2)6-5-7-8/h3-7H2,1-2H3 |
Clé InChI |
GZWKARCRFBCJHP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(CCC1)CC |
Synonymes |
1,1-diethylsilacyclobutane diethylsilacyclobutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















